2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with a suitable quinoline derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the dioxooctahydro-methanoisoindolyl group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of quinoline derivatives with biological targets.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The pathways involved may include inhibition of topoisomerase enzymes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine and quinine. Compared to these compounds, 2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has unique structural features, such as the methoxyphenyl group and the dioxooctahydro-methanoisoindolyl moiety, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C34H28N2O6 |
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Molecular Weight |
560.6 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C34H28N2O6/c1-41-24-14-10-20(11-15-24)29(37)18-42-34(40)26-17-28(35-27-5-3-2-4-25(26)27)19-8-12-23(13-9-19)36-32(38)30-21-6-7-22(16-21)31(30)33(36)39/h2-5,8-15,17,21-22,30-31H,6-7,16,18H2,1H3 |
InChI Key |
ZDDBFXSUBPNFGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6C7CCC(C7)C6C5=O |
Origin of Product |
United States |
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